2,3-Dihydroxy-2-methylbutanedioic acid

Description

Contextual Significance and Historical Perspectives in Chemical and Biochemical Research

Historically, the study of 2,3-dihydroxy-2-methylbutanedioic acid is embedded within the broader investigation of tartaric acid derivatives and their role in asymmetric synthesis and catalysis. An early notable mention of this compound appears in a 1983 study on stereochemical aspects of hydrogenation reactions. In this context, the (2R,3R)-isomer of this compound was utilized as a modifying reagent in the asymmetric hydrogenation of ketones, highlighting its utility in controlling the stereochemical outcome of chemical transformations.

More recent research has expanded its relevance into the realm of atmospheric chemistry. A 2017 study on the photoreaction of glyoxylic and pyruvic acids identified 2,3-dihydroxy-2-methylsuccinic acid (a synonym for the target compound) as a product. This finding suggests a potential role for this compound in the formation and composition of atmospheric aerosols, a critical area of environmental science. The compound's formation in such reactions underscores its potential natural occurrence and its contribution to complex chemical processes in the environment.

Stereochemical Considerations and Isomeric Forms in Advanced Synthetic and Analytical Studies

The stereochemistry of this compound is a central aspect of its scientific intrigue. The molecule possesses two chiral centers, at the C2 and C3 positions. Due to the presence of a methyl group at the C2 position, the substituents on the two chiral carbons are different. This structural feature gives rise to four possible stereoisomers, which exist as two pairs of enantiomers: (2R,3R) and (2S,3S), and (2R,3S) and (2S,3R).

The distinct three-dimensional arrangement of each isomer can lead to significant differences in their physical, chemical, and biological properties. The synthesis and separation of these individual stereoisomers are crucial for their specific applications, particularly in areas like asymmetric catalysis and the development of chiral drugs. The known properties of the (2R,3R)-isomer, for instance, have been documented, including its melting point and specific optical rotation. The challenges and strategies associated with the stereoselective synthesis and analytical resolution of all its isomeric forms continue to be an area of advanced study.

Overview of Current Research Trajectories and Unanswered Questions Regarding the Compound

Current research on this compound is pointing towards exciting new avenues, particularly in the field of medicinal chemistry and drug discovery. A recent pre-print study from 2024 has identified this compound as a potential inhibitor of bacterial propionate (B1217596) metabolism. mdpi.com This research, which employs topological machine learning, suggests that this compound could serve as a lead compound for the development of novel antimicrobial agents. mdpi.com This trajectory opens up possibilities for addressing the pressing global issue of antibiotic resistance.

Despite these promising developments, several unanswered questions remain. The full spectrum of the biological activities of all its stereoisomers is yet to be elucidated. A comprehensive understanding of its metabolic pathways, potential toxicological profile, and its precise mechanism of action as a bacterial metabolic inhibitor requires further in-depth investigation. Moreover, the development of efficient and scalable synthetic routes to access all four stereoisomers in high purity is a critical challenge that needs to be addressed to facilitate future research and potential applications. The exploration of its coordination chemistry with various metal ions also presents a fertile ground for future studies, potentially leading to new catalysts or materials with unique properties.

Compound Data Tables

Table 1: Compound Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 2,3-Dihydroxy-2-methylsuccinic acid, Methyltartaric acid |

| CAS Number | 15853-34-6 |

| Molecular Formula | C₅H₈O₆ |

| SMILES | CC(C(C(=O)O)O)(C(=O)O)O |

| InChI | InChI=1S/C5H8O6/c1-5(11,4(9)10)2(6)3(7)8/h2,6,11H,1H3,(H,7,8)(H,9,10) |

Table 2: Physicochemical Properties of (2R,3R)-2,3-Dihydroxy-2-methylbutanedioic acid

| Property | Value | Source |

| Melting Point | 161 °C | (T. Harada, Y. Izumi, 1983) |

| Optical Rotation | -5.61° (c=3.2, H₂O) | (T. Harada, Y. Izumi, 1983) |

| Molecular Weight | 164.11 g/mol | - |

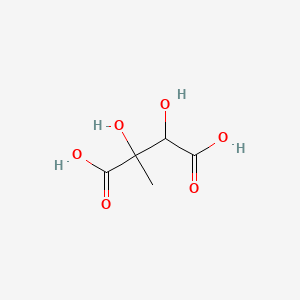

Structure

3D Structure

Properties

Molecular Formula |

C5H8O6 |

|---|---|

Molecular Weight |

164.11 g/mol |

IUPAC Name |

2,3-dihydroxy-2-methylbutanedioic acid |

InChI |

InChI=1S/C5H8O6/c1-5(11,4(9)10)2(6)3(7)8/h2,6,11H,1H3,(H,7,8)(H,9,10) |

InChI Key |

SUDDXMSROFLAQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydroxy 2 Methylbutanedioic Acid and Its Stereoisomers

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies leverage the high selectivity of enzymes to perform challenging chemical transformations, offering a powerful route to enantiomerically pure compounds from simple precursors.

Enzyme-Catalyzed Derivations and Chiral Induction

The core of enzymatic synthesis of citramalate (B1227619) lies in the use of citramalate synthase (CimA), an enzyme that catalyzes the condensation of acetyl-CoA and pyruvate (B1213749). nih.gov This enzymatic reaction is a prime example of chiral induction, where two achiral starting materials are converted into a chiral product with high stereospecificity. The enzyme's active site creates a chiral environment that dictates the facial selectivity of the reaction, leading to the formation of a specific enantiomer.

The most well-characterized citramalate synthase is from the thermophilic archaeon Methanococcus jannaschii. nih.gov This enzyme facilitates the carbon-carbon bond formation that establishes one of the compound's stereocenters. Metabolic engineering efforts have focused on expressing variants of this enzyme in more tractable host organisms like Escherichia coli to achieve efficient production. nih.gov

Biocatalytic Pathways for Specific Stereoisomers

Significant progress has been made in developing whole-cell biocatalytic systems for the production of citramalic acid. By engineering metabolic pathways in microorganisms such as Escherichia coli, researchers have created efficient "cell factories" for direct fermentation of simple sugars like glucose to citramalate. nih.govacs.org

The primary strategy involves the overexpression of a citramalate synthase gene (cimA) to channel the central metabolites, acetyl-CoA and pyruvate, towards citramalate formation. nih.govresearchgate.net To enhance the yield and selectivity, competing metabolic pathways are often disabled through gene knockouts. Key targets for deletion include:

Citrate Synthase (gltA): This enzyme competes for the same acetyl-CoA substrate to produce citrate, initiating the tricarboxylic acid (TCA) cycle. Reducing or eliminating its activity redirects carbon flux towards citramalate. nih.govresearchgate.net

3-Isopropylmalate Dehydratase (leuC): This enzyme can dehydrate citramalate, leading to the formation of byproducts like citraconate. nih.govnih.gov

Acetate (B1210297) Production Pathways (pta, ackA, poxB): Deleting genes involved in acetate formation minimizes the accumulation of this inhibitory byproduct and conserves the acetyl-CoA pool for citramalate synthesis. nih.gov

These engineered strains have demonstrated remarkable efficiency, achieving high titers and yields of citramalic acid in fed-batch fermentation processes.

| Strain Engineering Strategy | Key Enzyme Expressed | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |

|---|---|---|---|---|---|

| Overexpression of CimA3.7 | Citramalate synthase variant | Glucose | > 80 | Not specified | nih.gov |

| CimA overexpression, leuC knockout | Citramalate synthase | Glucose | ~55 (91% of theoretical max) | 0.58 | acs.org |

| Engineered Citrate Synthase (GltA[F383M]), CimA expression | Citramalate synthase | Glucose | > 60 | 0.53 | nih.gov |

| gltA, leuC, ackA-pta, poxB knockouts | Citramalate synthase | Glycerol | > 31 | > 0.50 | nih.gov |

Asymmetric Organic Synthesis Routes

Asymmetric organic synthesis provides chemical routes to specific stereoisomers without reliance on biological systems, offering flexibility in substrate scope and reaction conditions.

Chiral Auxiliary-Mediated Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered for reuse.

One successful application of this strategy for citramalate synthesis involves the use of enantiomerically pure 2-keto-1,3-oxathianes as a chiral adjuvant. core.ac.uk This method allows for the synthesis of both (R)- and (S)-citramalate with high enantiomeric purity. The key steps are:

Attachment of Auxiliary: The chiral 1,3-oxathiane (B1222684) backbone, available from pulegone, is used to form a ketone.

Diastereoselective Addition: A highly diastereoselective Grignard addition to the ketone is performed. The steric hindrance from the chiral auxiliary directs the incoming nucleophile to one face of the ketone, establishing the new stereocenter with high selectivity (ca. 100% diastereomeric excess).

Oxidation and Removal: The phenyl group on the auxiliary is oxidized to a carboxylic acid, and subsequent workup cleaves the auxiliary, yielding the desired dimethyl 2-acetoxycitramalate. core.ac.uk

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This is a highly efficient and atom-economical approach to asymmetric synthesis. In the context of 2,3-dihydroxy-2-methylbutanedioic acid, the crucial step is the stereocontrolled formation of the carbon-carbon bond that creates the C2 quaternary stereocenter.

While biocatalysis with citramalate synthase represents an ideal example of asymmetric catalysis for this C-C bond formation, chemical methods also exist. The chiral auxiliary-mediated Grignard addition described previously is a form of substrate-controlled asymmetric C-C bond formation. core.ac.uk The development of transition metal complexes and organocatalysts to perform this transformation with high enantioselectivity on simpler, non-auxiliary-bound substrates remains an area of interest for synthetic chemists. mdpi.com

Enantioselective and Diastereoselective Syntheses

The ultimate goal of asymmetric synthesis is to achieve high levels of both enantioselectivity (control of absolute stereochemistry) and diastereoselectivity (control of relative stereochemistry) when multiple stereocenters are formed.

The synthesis using 2-keto-1,3-oxathianes demonstrates a powerful enantioselective and diastereoselective route. core.ac.uk By starting with an optically pure chiral auxiliary, the absolute stereochemistry of the final product is controlled. The high diastereoselectivity of the key Grignard addition step ensures that the relative orientation of the newly formed stereocenter to the rest of the molecule is precisely set. A chiral shift experiment using Eu(hfc)₃ confirmed the high enantiomeric purity of the resulting citramalate products, with reported values of 96.6% and 97.2% e.e. core.ac.uk This level of control is crucial for producing stereochemically pure isomers for applications in pharmaceuticals or materials science.

Multi-Step Total Synthesis Strategies

The construction of a complex molecule like this compound, which contains multiple stereocenters and functional groups, requires sophisticated multi-step synthesis strategies. These strategies are designed to control stereochemistry, manage functional group reactivity, and build the carbon skeleton in an efficient manner.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals key bond disconnections and strategic transformations. For this compound, several logical retrosynthetic pathways can be envisioned.

One common strategy involves disconnecting the C-O bonds of the diol functionality. This leads back to an unsaturated precursor, such as a derivative of 2-methylfumaric acid or 2-methylmaleic acid. The forward reaction would then involve a stereoselective dihydroxylation of the carbon-carbon double bond. A known example of this approach is the synthesis of related dihydroxy acids from tiglic acid using reagents like osmium tetraoxide. researchgate.net

A second approach focuses on disconnecting the carbon-carbon backbone itself. For instance, a disconnection between C2 and C3 suggests an aldol-type condensation or a coupling reaction between two smaller fragments. A practical implementation of this is seen in a chemoenzymatic route that starts with the coupling of ethyl pyruvate and methylacetoin, effectively forming the C2-C3 bond. mdpi.com This strategy is particularly powerful for establishing the stereochemistry at the newly formed chiral centers.

| Disconnection | Key Transformation | Precursors (Synthons) | Example Starting Materials |

| C-O Bonds (at C2 & C3) | Dihydroxylation | 2-Methylbutenedioic acid derivative | 2-Methylmaleic anhydride, Tiglic acid researchgate.net |

| C2-C3 Bond | Aldol-type Condensation / Coupling | Pyruvate derivative + Lactate derivative | Ethyl pyruvate + Methylacetoin mdpi.com |

| C-C Bond (Oxidative) | Oxidative Homocoupling | Chiral acetyl oxazolidinones | 3-(Arylacetyl)-2-oxazolidones researchgate.net |

The presence of four reactive functional groups (two hydroxyls and two carboxylic acids) in the target molecule necessitates a robust protecting group strategy to prevent unwanted side reactions. wikipedia.org The ideal strategy employs orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. organic-chemistry.org

Carboxylic Acid Protection: The two carboxylic acid groups are typically protected as esters. Common choices include methyl, ethyl, or benzyl (B1604629) esters. Benzyl esters are particularly useful as they can be removed under neutral conditions via catalytic hydrogenolysis, a method that is often compatible with many other functional groups.

Hydroxyl Group Protection: The 1,2-diol moiety can be protected simultaneously by forming a cyclic acetal (B89532) or ketal, such as an acetonide (from acetone) or a benzylidene acetal (from benzaldehyde). highfine.comwikipedia.org These are generally stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions. highfine.com

An effective orthogonal strategy could involve protecting the diol as an acid-labile acetonide and the carboxylic acids as benzyl esters, which are removed by hydrogenolysis. This allows for the selective deprotection and manipulation of either the diol or the acid functionalities at different stages of the synthesis. organic-chemistry.org

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Key Characteristics |

| 1,2-Diol | Acetonide (Isopropylidene ketal) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., TsOH) highfine.com | Mild aqueous acid (e.g., HCl, TFA) highfine.com | Stable to base, reduction, oxidation; Acid-labile. |

| 1,2-Diol | Benzylidene acetal | Benzaldehyde, acid catalyst (e.g., ZnCl2) highfine.com | Mild aqueous acid or hydrogenolysis (H2, Pd/C) highfine.com | Offers alternative removal via hydrogenolysis. |

| Carboxylic Acid | Benzyl (Bn) ester | Benzyl alcohol, acid catalyst or benzyl bromide, base | Catalytic Hydrogenolysis (H2, Pd/C) | Orthogonal to acid/base labile groups. |

| Carboxylic Acid | tert-Butyl (tBu) ester | Isobutylene, acid catalyst | Strong acid (e.g., Trifluoroacetic acid - TFA) | Stable to base and hydrogenolysis. |

Synthesis of Reference Standards for Unambiguous Identification

The unambiguous identification and quantification of the different stereoisomers of this compound require pure analytical reference standards. This is particularly important for metabolic studies, enzymatic assays, and regulatory filings.

A highly effective method for preparing all four stereoisomers of the corresponding ethyl ester is a chemoenzymatic stereodivergent synthesis. mdpi.com This strategy begins with a racemic precursor, ethyl α-acetolactate, and utilizes a series of enzymatic and chemical steps to resolve and transform the intermediates into each of the four possible stereoisomers: (2R,3S), (2S,3S), (2S,3R), and (2R,3R). mdpi.com The use of enzymes like acetylacetoin reductase and lipases allows for high stereoselectivity, yielding products with high enantiomeric excess (ee > 95%). mdpi.com This approach is advantageous as it minimizes waste by using the co-products from one resolution step as intermediates for synthesizing another stereoisomer. mdpi.com

In addition to stereoisomeric standards, isotopically labeled standards are crucial for quantitative analysis by mass spectrometry. Deuterium-labeled versions, such as 2,3-dihydroxy-2-methylbutanoic acid-d3, are available and serve as internal standards in metabolic tracing and pharmacokinetic studies. nih.govmedchemexpress.com

| Reference Standard | Synthetic Approach | Key Reagents/Catalysts | Purity/Key Feature |

| (2R,3S)- and (2S,3S)-isomers | Chemoenzymatic Resolution/Reduction mdpi.com | Acetylacetoin reductase (AAR), Baker's yeast mdpi.com | Enantiopure (ee > 95%) mdpi.com |

| (2S,3R)- and (2R,3R)-isomers | Chemoenzymatic Resolution/Epimerization mdpi.com | Lipase B from Candida antarctica (CAL-B), TEMPO oxidation, NaBH4 reduction mdpi.com | Enantiopure (ee > 95%) mdpi.com |

| Isotopically Labeled Standard | Chemical Synthesis | Deuterated precursors | High isotopic enrichment medchemexpress.com |

Novel Synthetic Transformations Leading to the Butanedioic Acid Core

Modern organic synthesis has introduced several novel transformations applicable to the construction of the substituted butanedioic acid (succinic acid) core. These methods often offer improved efficiency, stereocontrol, and greener reaction conditions compared to classical approaches.

Catalytic Asymmetric Hydrogenation: A powerful modern technique involves the asymmetric hydrogenation of substituted maleic anhydrides or related unsaturated dicarboxylic acid derivatives. researchgate.net Using chiral catalysts, such as those based on rhodium and specialized bisphosphine-thiourea ligands (ZhaoPhos), this method can produce chiral substituted succinic anhydrides with excellent enantioselectivity (up to 99% ee) and high turnover numbers. researchgate.net This provides a direct route to the chiral butanedioic acid skeleton.

Chemoenzymatic Synthesis: As previously discussed, the use of enzymes offers a novel and environmentally benign approach. mdpi.com The combination of chemical steps, such as N-heterocyclic carbene (NHC)-catalyzed coupling, with enzymatic reductions provides a highly stereocontrolled route to the dihydroxy-substituted core. mdpi.com This methodology is a prime example of green chemistry, often proceeding under mild conditions in aqueous media.

Modern Industrial Routes: For the synthesis of the basic succinic acid backbone, novel industrial methods have been developed. One such method involves the dicarbonylation of acetylene (B1199291) followed by catalytic hydrogenation of the resulting products (maleic acid, fumaric acid, and succinic anhydride) over a palladium-on-carbon catalyst to yield succinic acid. google.com This approach offers a potentially lower-cost route from simple C2 feedstocks. google.com

| Transformation | Catalyst/Reagent System | Substrate Type | Advantages |

| Asymmetric Hydrogenation researchgate.net | Rhodium / Chiral Ligands (e.g., ZhaoPhos) | 3-Substituted Maleic Anhydrides | High enantioselectivity (up to 99% ee), high yield, mild conditions. researchgate.net |

| Chemoenzymatic Synthesis mdpi.com | Enzymes (Reductases, Lipases) + Chemical Catalysts (NHC) | α-Keto esters | Excellent stereocontrol for all four stereoisomers, green reaction conditions. mdpi.com |

| Catalytic Hydrogenation google.com | Palladium on Carbon (Pd/C) | Acetylene dicarbonylation products | Utilizes simple feedstocks, potentially low-cost industrial route. google.com |

| Organocatalysis acgpubs.orgacgpubs.org | Succinic Acid (as catalyst) | Aldehydes, amines, TMS-CN | Metal-free, environmentally benign, mild conditions for other reactions. acgpubs.orgacgpubs.org |

Biosynthetic Pathways and Metabolic Roles of 2,3 Dihydroxy 2 Methylbutanedioic Acid in Biological Systems

Discovery and Elucidation of Biosynthetic Precursors

The elucidation of the BCAA biosynthetic pathway revealed that the carbon backbones of these amino acids are derived from simple precursor molecules. The synthesis of valine and leucine (B10760876) initiates with two molecules of pyruvate (B1213749), while isoleucine synthesis begins with one molecule of pyruvate and one molecule of 2-ketobutyrate. news-medical.netaminer.cn

The first committed step in this pathway is the condensation of these precursors, a reaction catalyzed by the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). aminer.cnwikipedia.org This enzymatic reaction yields either α-acetolactate (from two pyruvate molecules) or α-aceto-α-hydroxybutyrate (from pyruvate and 2-ketobutyrate). These acetohydroxy acids are the direct precursors that are subsequently converted into the dihydroxy acid intermediates, which are central to the formation of the final branched-chain amino acids.

Enzymatic Machinery Involved in Biosynthesis and Metabolism

A specific set of four enzymes orchestrates the parallel pathways leading to valine and isoleucine synthesis. unavarra.es Three of these enzymes—acetolactate synthase, ketol-acid reductoisomerase, and dihydroxy-acid dehydratase—are directly involved in the formation and subsequent conversion of the dihydroxy acid intermediate.

Acetolactate Synthase (ALS/AHAS): This enzyme catalyzes the first crucial step in BCAA biosynthesis. wikipedia.org It is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that facilitates the condensation of pyruvate molecules. aminer.cnebi.ac.uk In many bacteria, ALS exists as isoforms composed of large catalytic subunits and small regulatory subunits that are subject to feedback inhibition by the pathway's end products (valine, leucine, and isoleucine). news-medical.netwikipedia.org Because this enzyme is absent in animals, it is a primary target for several classes of commercial herbicides, including sulfonylureas and imidazolinones. news-medical.netunavarra.es

Ketol-acid Reductoisomerase (KARI): Also known as acetohydroxy acid isomeroreductase, KARI is the second enzyme in the pathway. unavarra.esebi.ac.uk It catalyzes a complex reaction involving an alkyl migration followed by an NADPH-dependent reduction. ebi.ac.uk This Mg²⁺-dependent enzyme converts α-acetolactate and α-aceto-α-hydroxybutyrate into their corresponding dihydroxy acid forms: 2,3-dihydroxy-3-methylbutanoate (B1258931) (for the valine/leucine pathway) and 2,3-dihydroxy-3-methylvalerate (for the isoleucine pathway). aminer.cn Like ALS, KARI is a target for the development of antimicrobial agents and herbicides. nih.govnih.gov

Dihydroxy-acid Dehydratase (DHAD): DHAD is the third enzyme in the pathway and is responsible for the metabolism of the dihydroxy acid intermediate. nih.govwikipedia.org It is a hydro-lyase that contains an iron-sulfur ([2Fe-2S] or [4Fe-4S]) cluster essential for its catalytic activity. nih.govebi.ac.uk DHAD catalyzes the dehydration of the 2,3-dihydroxy acid intermediates to form their corresponding 2-keto acids: α-ketoisovalerate (KIV) and α-keto-β-methylvalerate (KMV). wikipedia.orgnih.gov

| Enzyme | EC Number | Cofactors/Prosthetic Groups | Function |

|---|---|---|---|

| Acetolactate Synthase (ALS) | 2.2.1.6 | Thiamine pyrophosphate (TPP), FAD | Condenses two pyruvate molecules (or pyruvate and 2-ketobutyrate). wikipedia.org |

| Ketol-acid Reductoisomerase (KARI) | 1.1.1.86 | NADPH, Mg²⁺ | Converts acetohydroxy acids to 2,3-dihydroxy acids. unavarra.esebi.ac.uk |

| Dihydroxy-acid Dehydratase (DHAD) | 4.2.1.9 | Fe-S cluster, Mg²⁺ | Dehydrates 2,3-dihydroxy acids to 2-keto acids. wikipedia.orgnih.gov |

The reactions catalyzed by these enzymes have been the subject of detailed mechanistic studies.

Acetolactate Synthase: The reaction begins with the deprotonation of the TPP cofactor, which then attacks the carbonyl carbon of a pyruvate molecule. ebi.ac.uk This is followed by decarboxylation to form a hydroxyethyl-TPP intermediate. This intermediate then acts as a nucleophile, attacking the carbonyl carbon of a second keto acid (either pyruvate or 2-ketobutyrate) to form the product (α-acetolactate or α-aceto-α-hydroxybutyrate) and regenerate the TPP cofactor. aminer.cn

Ketol-acid Reductoisomerase: KARI catalyzes a two-step reaction within a single active site. ebi.ac.uk The first step is an Mg²⁺-dependent isomerization involving an alkyl migration, which converts the α-acetohydroxy acid into a β-keto acid intermediate. The second step is the NADPH-dependent reduction of the keto group to a hydroxyl group, yielding the 2,3-dihydroxy acid product. ebi.ac.uk

Dihydroxy-acid Dehydratase: The mechanism of DHAD involves its Fe-S cluster, which acts as a Lewis acid to facilitate the dehydration reaction. nih.gov A conserved active site residue, likely a serine, acts as a base to abstract a proton, initiating the elimination of a water molecule and forming the 2-keto acid product. nih.gov

The formation and conversion of the 2,3-dihydroxy-acid intermediate are central to the synthesis of all three BCAAs.

Acetolactate Synthase produces the precursors α-acetolactate and α-aceto-α-hydroxybutyrate. wikipedia.org

Ketol-acid Reductoisomerase converts these precursors into 2,3-dihydroxy-3-methylbutanoate and 2,3-dihydroxy-3-methylvalerate, respectively. aminer.cn

Dihydroxy-acid Dehydratase dehydrates these dihydroxy acids into α-ketoisovalerate (KIV) and α-keto-β-methylvalerate (KMV). nih.gov

Branched-Chain Aminotransferase then catalyzes the final step, transamination, to produce valine (from KIV) and isoleucine (from KMV). unavarra.es

The precursor for leucine, α-ketoisocaproate (KIC), is synthesized from KIV in a separate series of reactions catalyzed by isopropylmalate synthase, isomerase, and dehydrogenase. aminer.cnphysiology.org

| Starting Precursor(s) | Acetohydroxy Acid | Dihydroxy Acid | Keto Acid | Final Amino Acid |

|---|---|---|---|---|

| Pyruvate + Pyruvate | α-Acetolactate | 2,3-Dihydroxy-3-methylbutanoate | α-Ketoisovalerate (KIV) | Valine (and Leucine via KIC) |

| Pyruvate + 2-Ketobutyrate | α-Aceto-α-hydroxybutyrate | 2,3-Dihydroxy-3-methylvalerate | α-Keto-β-methylvalerate (KMV) | Isoleucine |

Metabolic Flux Analysis and Regulatory Mechanisms

Metabolic flux analysis studies how metabolites flow through biochemical pathways. In the context of BCAA biosynthesis, the flux is tightly regulated to meet the cell's needs without over-accumulating these amino acids. The primary regulatory mechanism is feedback inhibition, where the final products—valine, leucine, and isoleucine—inhibit the activity of the first enzyme in the pathway, acetolactate synthase. wikipedia.org This allosteric regulation allows the cell to quickly respond to changes in BCAA concentrations.

In organisms like E. coli, the different isoforms of ALS show varying sensitivities to the three BCAAs, allowing for fine-tuned control of the pathway. wikipedia.org Metabolic flux analyses in various organisms and tissues have shown complex inter-organ metabolism and transport of BCAAs and their corresponding keto acids (BCKAs). physiology.orgnih.govphysiology.org For instance, studies in pigs have demonstrated that while BCAAs are metabolized by the portal-drained viscera, the resulting BCKAs are primarily taken up and processed by the liver. researchgate.net This highlights the compartmentalization and intricate regulation of BCAA metabolism at the whole-organism level.

Occurrence and Significance in Various Biological Entities

The BCAA biosynthesis pathway, and therefore the synthesis of 2,3-dihydroxy-acid intermediates, is present in a wide range of biological entities, including bacteria, archaea, fungi, and plants. news-medical.netunavarra.es Its absence in animals makes it a critical pathway to study for nutritional and agricultural purposes. The essential nature of BCAAs in animal diets underscores the importance of this pathway in plants and microorganisms that form the base of food chains. aminer.cn

The significance of this pathway also extends to biotechnology and agriculture. Because it is essential for many microorganisms but absent in humans, its enzymes are attractive targets for the development of novel antimicrobial drugs. nih.govnih.gov Furthermore, the enzyme acetolactate synthase has been successfully targeted for decades by various herbicides, which inhibit plant growth by blocking the production of essential amino acids. unavarra.esnih.gov Engineered microorganisms have also been developed to overproduce BCAAs or their intermediates for use in animal feed, food supplements, and specialty chemicals. ucl.ac.uk

Identification in Microbial Metabolism and Detoxification Pathways (e.g., Propionate (B1217596) Metabolism in Bacteria)

The metabolic footprint of 2,3-dihydroxy-2-methylbutanedioic acid in biological systems appears to be intricately linked with the microbial processing of propionate, a common short-chain fatty acid. The central pathway implicated in the catabolism of propionate in a variety of bacteria is the 2-methylcitrate cycle. wikipedia.orgnih.govresearchgate.net This cycle serves as a crucial metabolic route for converting propionyl-CoA, which can be toxic at high concentrations, into less harmful, metabolically useful intermediates such as succinate (B1194679) and pyruvate. nih.gov

The 2-methylcitrate cycle is initiated by the condensation of propionyl-CoA with oxaloacetate to form 2-methylcitrate. nih.gov While direct evidence for the biosynthesis of this compound is limited in the available scientific literature, its structural similarity to intermediates of the 2-methylcitrate cycle, such as 2-methylcitric acid, suggests a potential metabolic relationship. It is hypothesized that this compound could arise as a downstream metabolite or a shunt product from this central pathway, possibly through enzymatic hydroxylation of a precursor like 2-methylcitrate or a related intermediate.

In bacteria, propionate metabolism is essential for growth on certain carbon sources and for the detoxification of propionyl-CoA derived from the breakdown of odd-chain fatty acids and certain amino acids. wikipedia.orguwaterloo.ca The enzymes of the 2-methylcitrate cycle are encoded by the prp operon in many bacteria, and the expression of these genes is typically induced by the presence of propionate. nih.gov The functioning of this pathway is critical for preventing the accumulation of propionyl-CoA, which can inhibit key cellular enzymes and disrupt central metabolism.

The key reactions and enzymes involved in the 2-methylcitrate cycle are summarized in the table below.

| Step | Reactants | Products | Enzyme |

| 1 | Propionyl-CoA + Oxaloacetate | 2-Methylcitrate | 2-Methylcitrate synthase |

| 2 | 2-Methylcitrate | cis-2-Methylaconitate + H₂O | 2-Methylcitrate dehydratase |

| 3 | cis-2-Methylaconitate + H₂O | 2-Methylisocitrate | 2-Methylaconitate isomerase |

| 4 | 2-Methylisocitrate | Pyruvate + Succinate | 2-Methylisocitrate lyase |

This table outlines the core reactions of the 2-methylcitrate cycle, a key pathway in propionate metabolism in bacteria.

Further research is necessary to elucidate the precise biosynthetic origin and metabolic role of this compound and to confirm its direct involvement in microbial propionate metabolism and associated detoxification pathways.

Presence in Natural Products and Environmental Samples

Based on a comprehensive review of the available scientific literature, there is currently limited to no direct evidence documenting the presence of this compound as a constituent of natural products or its detection in environmental samples. While structurally related compounds, such as 2,3-dihydroxybutanedioic acid (tartaric acid), are known to occur naturally in a variety of fruits, the specific methylated form that is the subject of this article has not been widely reported in these sources.

Metabolomic studies of various organisms and environmental matrices have not, to date, prominently featured this compound. This suggests that if the compound is present in the natural environment, it is likely to be found in very low concentrations or in specific, unexamined ecological niches. Its potential formation as a microbial metabolite, as discussed in the preceding section, remains the most plausible source of its natural occurrence. However, without direct detection and characterization from natural sources, its role as a natural product remains speculative.

The following table summarizes the information available on the natural occurrence of this compound.

| Source Category | Presence Reported |

| Plants/Fruits | No |

| Microbial Fermentations | Not directly, but potential link to propionate metabolism exists |

| Environmental Samples (soil, water, etc.) | No |

This table reflects the current lack of documented evidence for the natural occurrence of this compound.

Advanced Analytical and Spectroscopic Research Techniques for 2,3 Dihydroxy 2 Methylbutanedioic Acid

Chromatographic Methodologies for Stereoisomeric Separation and Purity Assessment

Chromatography is indispensable for the analysis of 2,3-dihydroxy-2-methylbutanedioic acid, particularly for separating its enantiomers and diastereomers, which often exhibit different biological activities.

Direct separation of the stereoisomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the individual enantiomers, leading to different retention times. wvu.edu The choice of CSP and mobile phase is critical for achieving optimal separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including carboxylic acids. chromatographyonline.comresearchgate.net These phases offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are suitable for the hydroxyl and carboxyl functional groups of the target molecule. Macrocyclic glycopeptide-based CSPs are also versatile and can be operated in various modes (reversed-phase, normal-phase, polar ionic), making them suitable for ionizable compounds like this compound. sigmaaldrich.com

The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol), and additives like trifluoroacetic acid for acidic compounds, must be optimized to maximize resolution. chromatographyonline.com

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Principle of Separation |

|---|---|---|---|

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | UV (210-220 nm) | Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide. chromatographyonline.com |

| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/0.1% Ammonium Trifluoroacetate (ATFA) | UV, Mass Spectrometry (MS) | Inclusion complexing, ionic interactions, and hydrogen bonding within the macrocyclic cavity. sigmaaldrich.com |

| Copper Ligand Exchange (e.g., Astec CLC-D) | Mobile phase containing Copper (II) Sulphate | UV | Formation of diastereomeric metal complexes between the analyte, a chiral ligand on the stationary phase, and copper ions. sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but the polar and non-volatile nature of this compound prevents its direct analysis. nih.gov Chemical derivatization is required to convert the polar carboxyl and hydroxyl groups into more volatile and thermally stable functional groups. colostate.edu

Silylation with BSTFA: The most common and effective strategy for acids and alcohols is silylation. restek.com N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is a potent silylating agent that reacts with the active hydrogens in both the hydroxyl and carboxylic acid groups to form trimethylsilyl (B98337) (TMS) ethers and esters, respectively. restek.comresearchgate.netnih.govnih.gov This process significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. nih.gov The resulting TMS derivatives yield characteristic fragmentation patterns in the mass spectrometer, which aids in structural confirmation. nih.gov Studies comparing derivatization methods for dicarboxylic acids have shown that silylation with BSTFA provides low detection limits and high reproducibility. nih.gov

Derivatization with PFBHA and DNPH: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is primarily a reagent for derivatizing carbonyl compounds (aldehydes and ketones) to form oximes. sigmaaldrich.comresearchgate.netcopernicus.org While it can react with hydroxyl groups, it is not the standard choice for derivatizing the functional groups present in this compound. nih.govrsc.org Similarly, 2,4-Dinitrophenylhydrazine (DNPH) is highly specific for carbonyl groups, forming hydrazones. nih.govnih.govrsc.org The application of PFBHA or DNPH would be relevant not for the parent acid itself, but for analyzing potential carbonyl-containing impurities or byproducts from its synthesis or degradation. sepscience.comcsus.edu

| Reagent | Target Functional Group(s) | Derivative Formed | Advantages |

|---|---|---|---|

| BSTFA (+1% TMCS) | Carboxylic Acid (-COOH), Hydroxyl (-OH) | Trimethylsilyl (TMS) ester/ether | Highly effective for both functional groups, increases volatility and thermal stability, provides good chromatographic properties. nih.govnih.gov |

| PFBHA | Carbonyl (C=O) | Pentafluorobenzyl (PFB) oxime | Highly sensitive for trace analysis of aldehydes/ketones, but not the primary choice for the target acid. sigmaaldrich.comcopernicus.org |

| DNPH | Carbonyl (C=O) | Dinitrophenylhydrazone | Specific for carbonyls, primarily used with HPLC-UV detection due to the strong chromophore. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for analyzing polar metabolites like this compound directly in biological or aqueous samples, often without the need for derivatization. nih.gov Coupling HPLC with a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (ToF) or Orbitrap analyzer, allows for the precise determination of the analyte's mass-to-charge ratio (m/z). thermofisher.com

This high mass accuracy enables the confident determination of the elemental formula. For separation, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are particularly effective for retaining and resolving highly polar compounds that are poorly retained on traditional reversed-phase columns. hpst.czoup.comnih.govresearchgate.net Anion-exchange or mixed-mode columns that incorporate both anion-exchange and reversed-phase characteristics can provide excellent separation for organic acids. lcms.czwaters.com Electrospray ionization (ESI) in negative mode is typically used for the analysis of acids, as it efficiently deprotonates the carboxylic acid group, yielding a strong [M-H]⁻ ion.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions, while Tandem Mass Spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, offering deep insights into its chemical structure.

For this compound (exact mass: 164.0634 Da), analysis is commonly performed using liquid chromatography coupled with electrospray ionization in negative ion mode (LC-ESI-MS). In this mode, the molecule is typically observed as the deprotonated ion, [M-H]⁻, at m/z 163.0561. Collision-Induced Dissociation (CID) of this precursor ion reveals characteristic fragmentation pathways dominated by losses of small neutral molecules associated with its carboxylic acid and hydroxyl functional groups.

The primary fragmentation events for the [M-H]⁻ ion of this compound are initiated by the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). researchgate.net The presence of two carboxyl groups and two hydroxyl groups allows for sequential losses, leading to a series of diagnostic product ions. The fragmentation of analogous dihydroxy dicarboxylic acids suggests that a primary pathway involves decarboxylation, followed by dehydration or vice versa. chalmers.se

A proposed fragmentation pathway for the deprotonated molecule is detailed in the table below.

| Precursor Ion (m/z) | Neutral Loss | Mass Loss (Da) | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|---|

| 163.0561 | H₂O (Dehydration) | 18.0106 | 145.0455 | [M-H-H₂O]⁻ |

| 163.0561 | CO₂ (Decarboxylation) | 43.9898 | 119.0663 | [M-H-CO₂]⁻ |

| 145.0455 | CO₂ (Decarboxylation) | 43.9898 | 101.0557 | [M-H-H₂O-CO₂]⁻ |

| 119.0663 | H₂O (Dehydration) | 18.0106 | 101.0557 | [M-H-CO₂-H₂O]⁻ |

| 163.0561 | H₂O + CO₂ | 61.9904 | 101.0557 | [M-H-H₂O-CO₂]⁻ |

Alternatively, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the acid is typically derivatized, for example, by trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting trimethylsilyl (TMS) derivative is more volatile and thermally stable. The mass spectrum of the tetra-TMS derivative (MW 452 Da) exhibits characteristic fragments such as [M-15]⁺ (loss of a methyl group) and [M-89]⁺ (loss of a trimethylsiloxy group, OSi(CH₃)₃). acs.orgnih.gov

Vibrational Spectroscopy (IR, Raman) in Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure and conformational preferences of molecules. The conformation of this compound is primarily dictated by the formation of intramolecular hydrogen bonds between the hydroxyl (O-H) and carboxyl (C=O, C-O) groups. nih.govchemistryviews.org These interactions stabilize specific spatial arrangements of the carbon backbone.

Detailed vibrational analyses of the parent compound, tartaric acid, have shown that its spectra are characterized by distinct bands corresponding to the various functional groups. iosrjournals.orgresearchgate.net By analogy, the spectrum of methyltartaric acid is expected to be dominated by these characteristic vibrations, with additional modes from the methyl group.

The key vibrational modes useful for conformational analysis include:

O-H Stretching: The hydroxyl groups of the carboxylic acid moieties typically produce a very broad absorption band in the IR spectrum, often centered around 3000 cm⁻¹, due to strong hydrogen bonding. The alcoholic O-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, with their exact position and shape being sensitive to the extent of intra- and intermolecular hydrogen bonding. researchgate.net

C-H Stretching: Vibrations from the methyl (CH₃) and methine (C-H) groups are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a very strong and sharp band in the IR spectrum, typically appearing between 1700 and 1760 cm⁻¹. The formation of an intramolecular hydrogen bond with a hydroxyl group can cause this band to shift to a lower frequency (red-shift).

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Significance in Conformational Analysis |

|---|---|---|---|

| ν(O-H) | Carboxylic Acid | 2500-3300 (broad) | Indicates strong hydrogen bonding. |

| ν(O-H) | Alcohol | 3300-3500 | Position and width are sensitive to H-bond formation. |

| ν(C-H) | Methyl/Methine | 2850-3000 | Confirms the presence of the alkyl backbone. |

| ν(C=O) | Carboxylic Acid | 1700-1760 | Shifts to lower frequency upon H-bonding. |

| ν(C-O), δ(O-H) | Carboxyl, Alcohol | 1000-1400 | Highly sensitive to molecular conformation and H-bonding network. |

By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific conformers stabilized by different hydrogen-bonding networks can be identified, providing a detailed picture of the molecule's preferred shape in different environments.

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For a chiral molecule like this compound, which has two stereocenters (at C2 and C3), this technique can unambiguously distinguish between the different possible stereoisomers (e.g., (2R,3S), (2S,3R), (2R,3R), and (2S,3S)).

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.

Crucially for chiral molecules, the use of anomalous dispersion allows for the determination of the absolute configuration. This effect, which is more pronounced with specific X-ray wavelengths, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The successful determination of the crystal structure of tartaric acid and its derivatives has set a precedent for this type of analysis. researchgate.net

A crystallographic study of this compound would provide definitive data on:

Absolute Configuration: The R/S assignment at both the C2 and C3 chiral centers.

Molecular Conformation: The precise arrangement of the carbon backbone and all substituent atoms in the crystal lattice.

Hydrogen Bonding: A detailed map of both intramolecular and intermolecular hydrogen bonds that dictate the crystal packing.

| Crystallographic Parameter | Information Provided |

|---|---|

| Space Group & Cell Dimensions | Describes the symmetry and size of the repeating unit (unit cell) in the crystal. |

| Atomic Coordinates (x, y, z) | Defines the precise position of every atom in the unit cell. |

| Bond Lengths & Angles | Provides exact geometric details of the molecular structure. |

| Torsion Angles | Defines the conformation of the molecule's carbon backbone. |

| Anomalous Dispersion Data (e.g., Flack Parameter) | Allows for the unambiguous assignment of the absolute stereochemistry. |

This technique, therefore, stands as the ultimate tool for validating the stereochemical identity of any synthesized or isolated stereoisomer of this compound.

Chemical Reactivity and Derivatization Studies of 2,3 Dihydroxy 2 Methylbutanedioic Acid

Esterification and Amidation Reactions for Research Probes and Intermediates (e.g., diethyl esters)

The presence of two carboxylic acid functionalities and two hydroxyl groups makes 2,3-dihydroxy-2-methylbutanedioic acid a versatile substrate for esterification and amidation reactions. These reactions are crucial for creating derivatives that can serve as research probes, chiral building blocks, or intermediates in the synthesis of more complex molecules.

Esterification: The carboxylic acid groups are readily converted to esters under standard conditions, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). The formation of diethyl esters, like diethyl (2R,3R)-2,3-dihydroxybutanedioate from the analogous tartaric acid, is a common example. clearsynth.commedchemexpress.com These ester derivatives often exhibit improved solubility in organic solvents, facilitating their use in subsequent synthetic steps. The reaction conditions can be controlled to favor the formation of mono- or di-esters. For instance, visible light photoredox-catalyzed reductive dimerization of α-ketoesters has been employed to synthesize various 2,3-dialkylated tartaric acid esters. acs.org

Amidation: Amidation of this compound can be achieved by reacting the acid with amines. Direct thermolysis of the related tartaric acid with alkylamines at high temperatures (e.g., 200°C) has been shown to produce N,N'-dialkyltartramides. researchgate.net However, this method can lead to mixtures of stereoisomers. researchgate.net More controlled methods involve the activation of the carboxylic acid groups, for example, by converting them to acid chlorides, which then react with amines to form amides with a high yield and retention of optical activity. google.com Alternatively, dehydrating agents can be used to facilitate the direct reaction between the carboxylic acid and an amine. google.com

These amide derivatives, particularly those derived from chiral amines or the chiral diacid itself, are valuable in asymmetric synthesis and for creating compounds with specific biological activities or material properties. For example, long-chain tartaric acid diamides have been synthesized as novel ceramide-like compounds. nih.gov The desymmetrization of bis-amides derived from tartaric acid by controlled addition of organometallic reagents leads to versatile γ-hydroxy amides, which are valuable chiral building blocks in natural product synthesis. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reactants | Product | Key Findings | Reference |

|---|---|---|---|---|

| Amidation | Tartaric acid, Alkylamines | N,N'-dialkyltartramides | Direct thermolysis at 200°C yields amide products but can result in stereoisomeric mixtures. | researchgate.net |

| Amidation | Tartaric acid derivative (acid chloride), Dicyclohexylamine | Optically active amide derivative | Reaction proceeds with good yield and no loss of optical activity. | google.com |

| Amidation | Tartaric acid monoamide, Dehydrating agent | N-alkyltartrimide | Involves ring closure to form an imide, which can be reacted further. | nih.gov |

| Esterification | α-ketoester | 2,3-Dialkylated tartaric acid ester | Visible light photoredox-catalyzed reductive dimerization allows for the synthesis of various functionalized esters. | acs.org |

Oxidation and Reduction Chemistry of the Diol and Carboxyl Functionalities

The chemical behavior of this compound under oxidative and reductive conditions is dictated by its vicinal diol and dicarboxylic acid moieties.

Oxidation: The secondary hydroxyl group and the tertiary hydroxyl group are susceptible to oxidation. Strong oxidizing agents can lead to cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons (C2-C3). For example, treatment of the similar L-(+)-tartaric acid with hydrogen peroxide in the presence of a ferrous salt results in the formation of dihydroxymaleic acid. wikipedia.org Further oxidation of related compounds with nitric acid can yield tartronic acid. wikipedia.org The specific outcome of the oxidation depends on the reagent used and the reaction conditions. Milder oxidizing agents might selectively oxidize the secondary alcohol to a ketone, yielding an α-keto-β-hydroxy acid derivative.

The carboxylic acid groups are generally resistant to further oxidation under typical conditions but can be degraded under harsh oxidative treatments.

Reduction: The reduction of the functional groups in this compound requires potent reducing agents. The carboxylic acid groups can be reduced to primary alcohols, which would transform the diacid into a tetrol (a four-hydroxyl compound). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

The hydroxyl groups are generally not reducible under standard catalytic hydrogenation or with common hydride reagents. Their reduction would necessitate more complex multi-step sequences, likely involving conversion to a better leaving group followed by reductive elimination. The selective reduction of one carboxyl group in the presence of the other would be challenging but could potentially be achieved through derivatization and protection strategies.

Cyclization Reactions and Heterocyclic Compound Formation

The vicinal diol and dicarboxylic acid functionalities of this compound provide pathways for the synthesis of various heterocyclic compounds.

Formation of Acetals and Ketals: The 1,2-diol moiety can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, specifically 1,3-dioxolane (B20135) derivatives. This reaction is often used as a protecting strategy for the diol functionality during other synthetic transformations. For instance, reacting tartaric acid derivatives with dimethoxypropane can form a ketal bond across the two hydroxyl groups. google.com

Formation of Lactones and Anhydrides: Intramolecular esterification can lead to the formation of lactones, although this is less common for this specific structure without modification. More readily, the two carboxylic acid groups can undergo dehydration, either thermally or with a dehydrating agent, to form a cyclic anhydride.

Formation of Imides (Tartrimides): When reacted with primary amines, the dicarboxylic acid can lead to the formation of a cyclic imide, known as a tartrimide. This typically occurs through the formation of a monoammonium salt intermediate, which upon heating, cyclizes with the loss of water. nih.gov These tartrimides can serve as intermediates for synthesizing unsymmetrical diamides by subsequent ring-opening with a different amine. researchgate.net

Table 2: Examples of Cyclization Reactions

| Reactant(s) | Product Type | Heterocycle Formed | Reaction Principle | Reference |

|---|---|---|---|---|

| Diol, Aldehyde/Ketone | Acetal (B89532)/Ketal | 1,3-Dioxolane | Acid-catalyzed condensation | google.com |

| Dicarboxylic acid, Amine | Imide | Tartrimide | Dehydrative cyclization of an intermediate monoamide/ammonium salt. | nih.gov |

| Dicarboxylic acid | Anhydride | Cyclic Anhydride | Dehydration using heat or a chemical dehydrating agent. | nih.gov |

Reactions as a Chiral Diacid Precursor

As a chiral molecule, this compound is a valuable component of the "chiral pool," serving as an inexpensive and readily available starting material for asymmetric synthesis. Its stereocenters can be incorporated into target molecules, allowing for the unambiguous setting of stereochemistry.

The analogous compound, tartaric acid, is extensively used as a chiral building block in the total synthesis of a wide array of complex, bioactive natural products. nih.govnih.gov For example, it has been a precursor in the synthesis of molecules like (+)-bengamide E and (+)-muricatacin. nih.gov The diol or diacid functionality can be strategically manipulated to build complex carbon skeletons. For instance, the C2-symmetric nature of these diacids is often exploited in the synthesis of chiral ligands for asymmetric catalysis, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). nih.gov

Derivatives of this chiral diacid can also function as chiral auxiliaries, temporarily attached to a prochiral substrate to direct a stereoselective reaction, and then cleaved to yield an enantiomerically enriched product. Furthermore, its acidic nature allows it to be used as a chiral resolving agent, forming diastereomeric salts with racemic bases, which can then be separated by physical means such as fractional crystallization.

Complexation Studies with Metal Ions in Coordination Chemistry

The carboxylate and hydroxyl groups of this compound are excellent ligands for coordinating with metal ions, making it an effective chelating agent. The molecule can bind to metal ions in various modes, primarily through the carboxylate oxygens and the α-hydroxy oxygens, forming stable five-membered chelate rings.

Studies on analogous α-hydroxy acids demonstrate their ability to form complexes with a wide range of metal ions, including biologically essential ions like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The stoichiometry of these complexes is often ML (one metal ion to one ligand) and ML₂ (one metal ion to two ligands). researchgate.net The stability and structure of the resulting coordination complexes depend on several factors, including the pH of the solution, the nature of the metal ion, and the ligand-to-metal ratio.

At lower pH, the carboxylic acid groups are protonated, but as the pH increases, they deprotonate to form carboxylates, which are stronger coordinating agents. At even higher pH, the hydroxyl groups can also deprotonate, leading to the formation of more stable, multidentate complexes and potentially hydroxy complexes. The coordination behavior makes this class of molecules relevant in fields ranging from analytical chemistry and separation science to biochemistry, where they can influence the transport and bioavailability of metal ions.

Computational and Theoretical Chemistry Studies of 2,3 Dihydroxy 2 Methylbutanedioic Acid

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of modern chemistry, providing a mathematical description of the behavior of electrons in molecules. QM calculations are used to determine a molecule's electronic structure, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it the method of choice for studying the ground state properties of medium-sized organic molecules. researchgate.netselcuk.edu.tr

For 2,3-dihydroxy-2-methylbutanedioic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and resistance to electronic excitation.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface. MEP maps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net For this molecule, negative potentials would be expected around the oxygen atoms of the carboxyl and hydroxyl groups.

Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be expected from a DFT study.

| Property | Predicted Value | Significance |

|---|---|---|

| Optimized Ground State Energy | -685.123 Hartree | A measure of the molecule's total electronic energy at 0 Kelvin. |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest available electron orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The term ab initio (Latin for "from the beginning") refers to QM methods that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for calculating energies and properties, albeit at a significantly greater computational expense. aip.org

These high-accuracy methods would be valuable for:

Benchmarking DFT Results: Validating the energies and geometries obtained from more cost-effective DFT methods.

Calculating Accurate Reaction Energetics: Providing precise energy differences between reactants, transition states, and products for studying reaction mechanisms.

Investigating Weak Interactions: Accurately describing non-covalent interactions, such as intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, which are critical for determining the molecule's preferred conformation. Studies on similar small carboxylic acids have successfully used these methods to calculate properties like pKa values in solution. acs.orgacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time. rsc.org

For this compound, MD simulations would provide critical insights into:

Conformational Analysis: The molecule's carbon backbone has several rotatable bonds, allowing it to adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable and populated conformers. nih.gov Intramolecular hydrogen bonds between the two hydroxyl groups and the carboxyl groups would likely play a significant role in stabilizing specific bent or extended structures, similar to what is observed in tartaric acid. chemistryviews.orgresearchgate.net

Solvent Effects: Biological and chemical processes almost always occur in solution. MD simulations explicitly model solvent molecules (e.g., water), providing a realistic depiction of how the solute interacts with its environment. researchgate.net Simulations would reveal the structure of the hydration shell around the molecule, showing how water molecules form hydrogen bonds with the polar carboxyl and hydroxyl groups, which is fundamental to its solubility.

Illustrative Conformational Analysis of this compound This table presents hypothetical data on potential low-energy conformers that could be identified through MD simulations.

| Conformer ID | Key Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Key Intramolecular H-Bonds |

|---|---|---|---|

| Conf-1 (Extended) | ~180° | 0.00 (Global Minimum) | OH(C2)···O=C(C4) |

| Conf-2 (Bent) | ~60° | +1.2 | OH(C3)···O=C(C1) |

Molecular Docking and Binding Energy Calculations with Target Macromolecules (e.g., Enzymes in Metabolic Pathways)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This is essential for understanding how a molecule might function as an enzyme substrate or inhibitor.

Given its structure as a C5 dicarboxylic acid, this compound is an analogue of intermediates in the Citric Acid (TCA) Cycle. A logical target for docking studies would be an enzyme from this pathway, such as Isocitrate Dehydrogenase (IDH) , which binds the structurally similar substrate isocitrate. wikipedia.org

The docking process would involve:

Preparation: Obtaining the 3D crystal structure of the target enzyme (e.g., from the Protein Data Bank) and generating a 3D model of the ligand (this compound).

Docking Simulation: Placing the ligand in the enzyme's active site and using a scoring function to evaluate thousands of possible binding poses. The output is a ranked list of poses based on their predicted binding affinity.

Binding Energy Calculation: The best poses can be further refined using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate a more accurate binding free energy, which correlates with the ligand's inhibitory potential (e.g., IC50). mdpi.com The analysis would highlight key interactions, such as hydrogen bonds and electrostatic interactions between the ligand's carboxyl/hydroxyl groups and amino acid residues in the enzyme's active site (e.g., Arginine, Lysine, Aspartate). nih.govnih.gov

Illustrative Molecular Docking Results against Isocitrate Dehydrogenase This table presents hypothetical results from a docking study of this compound into the active site of IDH.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (Docking Score) | -7.5 kcal/mol |

| Estimated Binding Free Energy | -8.2 kcal/mol |

| Key Hydrogen Bond Interactions | Carboxyl-1 with Arg119, Arg129; Carboxyl-2 with Lys212; Hydroxyl-2 with Asp275 |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a reaction's potential energy surface can be constructed.

For this compound, a plausible reaction to study would be its dehydration , similar to the conversion of malic acid to fumaric and maleic acids. reddit.com Computational methods can predict the mechanism of such a reaction:

Locating Transition States (TS): The transition state is the highest energy point along the lowest energy reaction path. fossee.in QM methods (like DFT) are used to locate the precise geometry of the TS. A key feature of a true TS is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate, according to Transition State Theory. acs.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. fossee.in This provides a detailed, step-by-step view of how bonds are broken and formed during the reaction.

Illustrative Data for a Predicted Dehydration Reaction This table presents hypothetical energetic data for a computationally studied dehydration of this compound.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant | 0.0 | This compound |

| Transition State 1 (TS1) | +35.2 | Transition state for the loss of a water molecule, forming a carbocation intermediate. |

| Intermediate | +15.8 | Carbocation intermediate. |

| Transition State 2 (TS2) | +19.5 | Transition state for proton abstraction to form the double bond. |

Research Applications of 2,3 Dihydroxy 2 Methylbutanedioic Acid in Chemical Biology and Environmental Chemistry

Utilization as a Chiral Building Block in Complex Molecule Synthesis (e.g., Pharmaceuticals, Fine Chemicals)

2,3-Dihydroxy-2-methylbutanedioic acid, also known as 2-methyltartaric acid, possesses multiple stereocenters, making it a theoretically attractive chiral building block for the synthesis of complex, stereochemically defined molecules. Chiral pools, which are readily available, inexpensive, and enantiomerically pure natural products, are frequently used as starting materials in the synthesis of pharmaceuticals and fine chemicals. The structural analogue of this compound, tartaric acid, is a well-established and versatile chiral synthon used in the production of a wide array of bioactive molecules. nih.gov However, based on a review of the available scientific literature, there is limited specific information detailing the use of this compound itself as a chiral building block in the synthesis of pharmaceuticals or fine chemicals.

Role as a Precursor or Intermediate for Specialty Chemicals and Research Reagents

As a multifunctional molecule, this compound has the potential to serve as a precursor or intermediate in the synthesis of various specialty chemicals and research reagents. Its diacid and diol functionalities allow for a range of chemical transformations. For instance, its close relative, 2,3-dihydroxybutanedioic acid (tartaric acid), can be converted into esters that have applications as additives in methanol-gasoline blends. asianpubs.org While it is plausible that this compound could be similarly functionalized to create novel compounds, specific examples of its use as a precursor for commercially available specialty chemicals or widely used research reagents are not extensively documented in the current body of scientific literature.

Importance in Atmospheric Chemistry Research

The most significant and well-documented research application of this compound is in the field of atmospheric chemistry, where it serves as a key indicator for the formation of secondary organic aerosols (SOAs).

Formation as a Secondary Organic Aerosol (SOA) Marker from Biogenic Volatile Organic Compound Oxidation (e.g., Isoprene (B109036), 2-Methyl-3-buten-2-ol)

This compound is recognized as a marker for secondary organic aerosols (SOAs) that are formed from the atmospheric oxidation of biogenic volatile organic compounds (BVOCs). Specifically, it is a known product of the photooxidation of isoprene, the most abundant non-methane hydrocarbon emitted into the atmosphere by plants.

The oxidation of another BVOC, 2-methyl-3-buten-2-ol (B93329) (MBO), also leads to the formation of various oxygenated organic compounds that contribute to SOA. While a direct study explicitly naming this compound as a major product from MBO oxidation was not found, the formation of structurally related polyols and acidic compounds is a common feature of MBO-derived SOA.

The presence of this compound in ambient particulate matter is therefore used by atmospheric chemists to trace the photochemical processing of biogenic emissions and to better understand the sources and composition of atmospheric aerosols.

Mechanistic Studies of Atmospheric Formation Pathways

The formation of this compound in the atmosphere is a multi-step process that begins with the oxidation of isoprene by hydroxyl radicals (OH) or ozone (O₃). This initial reaction creates a variety of reactive intermediates, including epoxides.

Under low-NOx (nitrogen oxides) conditions, which are typical of remote, forested areas with high biogenic emissions, isoprene is oxidized to form isoprene epoxydiols (IEPOX). These IEPOX molecules can then be taken up by acidic aerosol particles, where they undergo acid-catalyzed ring-opening reactions, leading to the formation of a variety of SOA components, including 2-methyltetrols and this compound.

The table below summarizes the key precursors and conditions leading to the atmospheric formation of this compound.

| Precursor | Oxidants | Key Intermediates | Conditions | Resulting SOA Component |

| Isoprene | OH, O₃ | Isoprene Epoxydiols (IEPOX) | Low-NOx, Acidic Aerosol | This compound |

| 2-Methyl-3-buten-2-ol | OH, O₃ | Various oxygenated intermediates | Low-NOx, Acidic Aerosol | Structurally related polyols and acids |

Application in Enzyme Inhibition Studies for Antimicrobial Development

The potential of carboxylic acids and their derivatives as antimicrobial agents is an active area of research. For instance, derivatives of tartaric acid have been synthesized and shown to possess significant bactericidal and bacteriostatic activity against multi-drug resistant pathogens. ffhdj.comresearchgate.net These studies often explore how structural modifications can enhance antimicrobial efficacy.

However, a review of the scientific literature did not yield specific studies on this compound being investigated for its enzyme inhibition properties in the context of antimicrobial development. While its structural similarity to tartaric acid suggests it could be a candidate for such research, dedicated studies on this specific compound were not found.

Role in Prebiotic Chemistry Research and Origins of Life Studies

Prebiotic chemistry investigates the chemical pathways that could have led to the formation of the building blocks of life on early Earth. Experiments simulating prebiotic conditions, such as the spark activation of a reducing atmosphere in the presence of aqueous aerosols, have been shown to produce a variety of organic molecules, including amino acids and hydroxy acids. researchgate.net One such study identified tartaric acid as a product, highlighting the potential for the formation of dihydroxy acids under plausible prebiotic conditions. researchgate.net

While these findings suggest that simple dihydroxy dicarboxylic acids could have been present on the early Earth, there is no specific mention in the reviewed literature of this compound being either a product of these experiments or a subject of investigation in origins of life studies. The focus has generally been on more fundamental molecules.

Future Directions and Emerging Research Challenges for 2,3 Dihydroxy 2 Methylbutanedioic Acid

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

The creation of stereochemically pure forms of 2,3-dihydroxy-2-methylbutanedioic acid, also known as 2-C-methyltartaric acid, is a critical challenge. Future research will prioritize the development of more efficient and environmentally friendly methods for its stereoselective synthesis. Current approaches have laid a foundation, but there is a significant need for greener alternatives that minimize waste and utilize renewable resources.

One promising avenue is the use of organocatalysis, which employs small organic molecules to catalyze enantioselective reactions. This approach avoids the use of heavy metals, which can be toxic and difficult to remove from the final product. Biocatalysis, utilizing enzymes to perform specific chemical transformations, offers another sustainable route. The high selectivity of enzymes can lead to the production of single stereoisomers, reducing the need for complex purification steps. The chemoenzymatic synthesis of derivatives like 2,3-dimethylglyceric acid ethyl ester highlights the potential of combining chemical and enzymatic steps to achieve high stereopurity.

| Synthetic Approach | Key Features | Potential Advantages |

| Organocatalysis | Utilizes small organic molecules as catalysts. | Metal-free, environmentally benign, high enantioselectivity. |

| Biocatalysis | Employs enzymes for specific transformations. | High stereoselectivity, mild reaction conditions, use of renewable resources. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps. | Can achieve complex transformations with high efficiency and stereocontrol. |

Elucidation of Undiscovered Biosynthetic or Metabolic Pathways in Diverse Organisms

While the synthetic routes to this compound are being explored, its natural origins and metabolic roles remain largely unknown. A significant future challenge is to uncover the biosynthetic and metabolic pathways of this compound in a variety of organisms, from microorganisms to plants.

The biosynthesis of the related compound, tartaric acid, from vitamin C in grapes has been studied, suggesting that similar pathways could exist for its methylated counterpart. nih.govresearchgate.net Research into the microbial metabolism of related compounds, such as in the methylcitrate cycle in bacteria and fungi, may also provide clues. nih.gov Identifying the enzymes and genes responsible for the production and degradation of 2-C-methyltartaric acid will be crucial. This knowledge could enable the biotechnological production of this compound and shed light on its physiological functions. For instance, the discovery of (2R,3S)-dihydroxybutanoic acid synthesis by mutant isocitrate dehydrogenase in acute myeloid leukemia points to the potential for unexpected metabolic roles of similar small dihydroxy acids in disease states. nih.gov

Advanced Methodologies for Stereoisomeric Analysis in Complex Environmental and Biological Matrices

The ability to accurately detect and quantify the different stereoisomers of this compound in complex samples like soil, water, and biological fluids is essential for understanding its environmental fate and biological significance. Future research will focus on developing advanced analytical methods with high sensitivity and selectivity for stereoisomeric analysis.